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  • Product: 2-Chloro-4-iodo-1H-indole-3-carbaldehyde
  • CAS: 1203898-06-9

Core Science & Biosynthesis

Foundational

Spectroscopic data for 2-Chloro-4-iodo-1H-indole-3-carbaldehyde

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4-iodo-1H-indole-3-carbaldehyde i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Profile of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a halogenated indole derivative of significant interest in medicinal chemistry and materials science. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive compounds.[1][2][3] The specific substitution pattern of a chloro group at the 2-position, an iodo group at the 4-position, and a carbaldehyde at the 3-position creates a unique electronic and steric environment, making this molecule a valuable synthon for further chemical modifications. Accurate structural elucidation and purity assessment are paramount for its application, necessitating a thorough understanding of its spectroscopic characteristics.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related indole derivatives.

Molecular Structure and Electronic Effects

The chemical structure of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is presented below. The substituents have distinct electronic influences on the indole ring. The chloro and iodo groups are electron-withdrawing through induction but electron-donating through resonance. The carbaldehyde group at the 3-position is strongly electron-withdrawing. These competing effects modulate the electron density around the aromatic ring, which in turn influences the chemical shifts in NMR spectroscopy and the vibrational frequencies of bonds in IR spectroscopy.

Caption: Molecular structure of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton of the indole ring. The predicted chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
N-H~12.5Broad Singlet-The acidic proton on the nitrogen of the indole ring typically appears as a broad singlet at a high chemical shift, especially in a hydrogen-bond-accepting solvent like DMSO.
CHO~10.0Singlet-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H7~7.8Doublet8.0 - 8.5This proton is ortho to the electron-donating nitrogen atom but is also influenced by the adjacent aromatic ring.
H5~7.6Doublet of doubletsJ = 8.0 - 8.5, 7.0 - 7.5This proton is coupled to both H6 and H7. The presence of the ortho iodo group will likely deshield it.
H6~7.2Triplet7.0 - 7.5This proton is coupled to H5 and H7 and is expected to be the most upfield of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the expected low solubility in less polar solvents and to avoid exchange of the N-H proton.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

    • Number of Scans: 16 to 64 scans should provide a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically adequate.

    • Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

    • Spectral Width (sw): A spectral width of 16 ppm, centered around 8 ppm, should cover all expected proton signals.

  • Processing: The acquired Free Induction Decay (FID) should be processed with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. The spectrum should be phased, baseline corrected, and referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C=O~185The aldehyde carbonyl carbon is significantly deshielded and appears at a very high chemical shift.
C2~135The presence of the electronegative chlorine atom at this position causes a downfield shift.
C7a~138A quaternary carbon in the aromatic system.
C3a~130A quaternary carbon adjacent to the iodine-substituted carbon.
C7~125Aromatic CH carbon.
C5~128Aromatic CH carbon, deshielded by the adjacent iodine.
C6~122Aromatic CH carbon.
C3~118The carbon bearing the aldehyde group.
C4~95The carbon attached to the iodine atom is expected to be significantly shielded due to the "heavy atom effect".

Experimental Protocol for ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: A 100 MHz or higher ¹³C frequency NMR spectrometer is required.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for all carbon atoms.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): A delay of 2 seconds is generally sufficient.

    • Spectral Width (sw): A spectral width of 240 ppm, centered around 120 ppm, will cover all expected carbon signals.

  • Processing: The FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum should be phased, baseline corrected, and referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The exact mass of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde (C₉H₅ClINO) is approximately 304.91 g/mol . The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). The [M]⁺ peak will appear at m/z ~304.9 and the [M+2]⁺ peak at m/z ~306.9 with about one-third the intensity.

  • Major Fragment Ions:

    • [M-H]⁺ (m/z ~303.9): Loss of a hydrogen radical.

    • [M-CHO]⁺ (m/z ~276.9): Loss of the formyl radical.

    • [M-I]⁺ (m/z ~178.0): Loss of an iodine radical, which is a common fragmentation pathway for iodo-aromatics.

    • [M-Cl]⁺ (m/z ~270.0): Loss of a chlorine radical.

fragmentation M [M]⁺˙ m/z ≈ 304.9 M_minus_CHO [M-CHO]⁺ m/z ≈ 276.9 M->M_minus_CHO - CHO M_minus_I [M-I]⁺ m/z ≈ 178.0 M->M_minus_I - I M_minus_Cl [M-Cl]⁺ m/z ≈ 270.0 M->M_minus_Cl - Cl

Caption: Predicted major fragmentation pathways for 2-Chloro-4-iodo-1H-indole-3-carbaldehyde in mass spectrometry.

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to a high-resolution analyzer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode is likely to give a better signal for this compound ([M+H]⁺).

    • Mass Range: Scan a mass range from m/z 50 to 500.

    • Source Parameters: Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve maximum signal intensity.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale
N-H Stretch3300 - 3100Medium, BroadTypical for N-H stretching in indoles. Broadening is due to hydrogen bonding.
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic of C-H stretching in aromatic rings.
C=O Stretch (Aldehyde)1680 - 1660StrongThe carbonyl stretch is a strong, sharp band. Its position is influenced by conjugation with the indole ring.
C=C Stretch (Aromatic)1600 - 1450Medium to StrongMultiple bands are expected in this region corresponding to the vibrations of the aromatic ring.
C-Cl Stretch800 - 600Medium to StrongThe position of the C-Cl stretch can be variable.
C-I Stretch600 - 500MediumThe C-I bond vibration appears at a low frequency.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Number of Scans: Co-add 16 to 32 scans to obtain a good quality spectrum.

  • Processing: The spectrum should be baseline corrected. If using ATR, a correction may be applied.

Conclusion

The predicted spectroscopic data presented in this guide provides a detailed fingerprint for the structural confirmation of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde. The combination of ¹H NMR, ¹³C NMR, MS, and IR spectroscopy offers a powerful and complementary set of tools for the unambiguous identification and characterization of this important synthetic intermediate. Researchers and drug development professionals can use this guide as a reference for interpreting experimental data and ensuring the quality of their materials.

References

  • Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles. Supporting Information. This document provides spectroscopic data for various iodinated indole derivatives, which can be used for comparison.
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. This paper describes the synthesis and characterization of various indole-3-carboxaldehyde derivatives, offering insights into their spectroscopic properties. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. A review on the synthesis and reactions of indole-3-carboxaldehyde, highlighting its importance as a building block. [Link]

  • Reaction of 2-Chloro-1-alkyl-1H-indole-3-carbaldehydes with Barbituric Acids and 5-Methyl-2-phenyl-2,4-dihydropyrazol-3-one. (2014). LOCKSS. This article provides spectroscopic data for 2-chloro-1-alkyl-1H-indole-3-carbaldehydes, which are structurally very similar to the topic compound.
  • Indole-3-carboxaldehyde. The Good Scents Company. This resource provides general properties and links to various studies on indole-3-carboxaldehyde. [Link]

  • Indole-3-Carboxaldehyde | C9H7NO. PubChem. A comprehensive database entry for indole-3-carboxaldehyde with physical and spectral information. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. This paper reviews the synthesis and utility of indole-3-carboxaldehyde derivatives. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • 2-chloro-1H-indole-3-carbaldehyde | C9H6ClNO. PubChem. Database entry for a closely related compound. [Link]

  • Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. PMC - NIH.
  • Supporting information - The Royal Society of Chemistry. This document provides general experimental procedures for NMR and other analytical techniques.
  • 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST WebBook. Provides reference spectra for related indole compounds. [Link]

Sources

Exploratory

The Alchemist's Blueprint: A Technical Guide to the Core Precursors in Indole Alkaloid Synthesis

Foreword: The Enduring Allure of the Indole Nucleus Indole alkaloids, a vast and structurally diverse class of over 4,100 known compounds, have long captivated the minds of chemists and pharmacologists alike.[1][2] From...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Allure of the Indole Nucleus

Indole alkaloids, a vast and structurally diverse class of over 4,100 known compounds, have long captivated the minds of chemists and pharmacologists alike.[1][2] From the potent anticancer agents vincristine and vinblastine to the antihypertensive reserpine, the therapeutic potential embedded within the indole scaffold is undeniable.[3] This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals, moving beyond a mere recitation of synthetic protocols. Herein, we will dissect the fundamental logic and scientific integrity underpinning the synthesis of these remarkable molecules, with a laser focus on their foundational precursors. Our journey will begin with the biosynthetic origins of these precursors and culminate in the strategic application of classic and contemporary synthetic transformations.

Chapter 1: The Biosynthetic Fount – Nature's Starting Blocks

The journey to complex indole alkaloids begins with a surprisingly small pool of primary metabolites. Understanding these biosynthetic origins provides critical insights into the structural motifs that are readily accessible and offers inspiration for biomimetic synthetic strategies.

Tryptophan: The Progenitor

The amino acid L-tryptophan is the unequivocal biogenetic precursor to the vast majority of indole alkaloids.[1] Its biosynthesis commences from chorismate via the shikimic acid pathway, culminating in the formation of the indole ring.[4] In nature, two primary metabolic routes diverge from tryptophan. The major pathway, the hepatic kynurenine pathway, metabolizes approximately 95% of tryptophan, leading to NAD+ precursors.[3] The remaining 5% embarks on the pathway of interest to us: the serotonin/melatonin pathway, which preserves the indole nucleus.[3]

The initial and most critical step in the biosynthesis of most indole alkaloids is the decarboxylation of tryptophan to yield tryptamine.[1][5] This seemingly simple transformation is the gateway to a vast array of complex molecular architectures.

Tryptamine: The Versatile Workhorse

Tryptamine is a cornerstone in the synthesis of numerous indole alkaloids, both in nature and in the laboratory.[6] Its indole ethylamine structure is a recurring motif in many biologically active compounds.[3] In the biosynthesis of monoterpene indole alkaloids, tryptamine undergoes a crucial Pictet-Spengler condensation with the iridoid monoterpene secologanin, catalyzed by the enzyme strictosidine synthase, to form strictosidine.[4][7] This single chiral intermediate, strictosidine, is the common precursor to virtually all monoterpenoid indole alkaloids.[5][8][9]

Anthranilic Acid: An Alternative Entry Point

While tryptophan is the primary precursor, anthranilic acid (2-aminobenzoic acid) represents another significant biosynthetic and synthetic starting point.[4][10] As an intermediate in the biosynthesis of tryptophan, it can be incorporated into certain classes of alkaloids.[4][11] For instance, the quinazoline-containing tripeptides often utilize anthranilic acid as a building block.[4] Its ortho-amino and carboxylic acid functionalities provide a unique geometric and reactive handle for the construction of complex, multi-cyclic systems.[4]

Chapter 2: Strategic Blueprint – Key Synthetic Transformations

The construction of the indole nucleus from its precursors is a testament to the ingenuity of organic chemists. Over the past century, a powerful arsenal of named reactions has been developed, each offering a unique approach to this privileged heterocycle.

The Fischer Indole Synthesis: A Classic Forged in Acid

The Fischer indole synthesis, first reported in 1883, remains one of the most widely employed methods for constructing the indole core.[12][13] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[13][14]

Causality Behind Experimental Choices:

  • Acid Catalyst: The choice of acid, which can be a Brønsted or Lewis acid (e.g., ZnCl₂, BF₃, polyphosphoric acid), is critical.[13] The acid protonates the hydrazone, facilitating the key[15][15]-sigmatropic rearrangement. The strength and nature of the acid can influence reaction rates and yields, and must be optimized for the specific substrates.

  • Reaction Conditions: The reaction often requires elevated temperatures to overcome the activation energy of the sigmatropic rearrangement and subsequent cyclization and aromatization steps.[14]

  • Substrate Scope: The versatility of the Fischer indole synthesis lies in its broad tolerance for various substituents on both the arylhydrazine and the carbonyl component, allowing for the synthesis of a wide array of substituted indoles.[3]

Mechanism of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_Arylhydrazone_Formation Arylhydrazone Formation cluster_Cyclization Cyclization Cascade Arylhydrazine Arylhydrazine Arylhydrazone Arylhydrazone Arylhydrazine->Arylhydrazone + H+ Ketone Ketone/Aldehyde Ketone->Arylhydrazone Protonated_Arylhydrazone Protonated Arylhydrazone Arylhydrazone->Protonated_Arylhydrazone + H+ Enehydrazine Enehydrazine Tautomer Protonated_Arylhydrazone->Enehydrazine Tautomerization Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement Intermediate Enehydrazine->Sigmatropic_Intermediate [3,3]-Sigmatropic Rearrangement Diamine_Intermediate Diamine Intermediate Sigmatropic_Intermediate->Diamine_Intermediate Rearomatization Cyclized_Intermediate Cyclized Intermediate Diamine_Intermediate->Cyclized_Intermediate Cyclization, -NH3 Indole_Product Indole Cyclized_Intermediate->Indole_Product Aromatization, -H+

Caption: Mechanism of the Fischer Indole Synthesis.

Representative Protocol: Synthesis of 2-Methylindole [16]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and acetone (1.1 eq).

  • Catalyst Addition: Carefully add zinc chloride (ZnCl₂) (1.5 eq) as the acid catalyst.

  • Reaction: Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-methylindole.

The Bischler-Möhlau Indole Synthesis: A Nucleophilic Approach

The Bischler-Möhlau indole synthesis provides an alternative route to the indole nucleus, particularly for the synthesis of 2-arylindoles.[17][18] This method involves the reaction of an α-halo-ketone with an excess of an aniline.[3][19]

Causality Behind Experimental Choices:

  • Aniline Excess: A key feature of this synthesis is the use of a significant excess of the aniline. One equivalent of aniline acts as the nucleophile to displace the halide from the α-halo-ketone, while a second equivalent acts as a base to facilitate the cyclization and dehydration steps.[20]

  • Microwave Irradiation: Modern variations of the Bischler-Möhlau synthesis often employ microwave irradiation.[20] This technique can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture, often under solvent-free conditions.[20]

Mechanism of the Bischler-Möhlau Indole Synthesis

Bischler_Mohlau_Synthesis cluster_Initial_Reaction Initial Reaction cluster_Cyclization Cyclization and Aromatization Aniline Aniline (2 eq) Anilino_Ketone Anilino Ketone Intermediate Aniline->Anilino_Ketone Alpha_Halo_Ketone α-Halo-Ketone Alpha_Halo_Ketone->Anilino_Ketone Cyclized_Intermediate Cyclized Intermediate Anilino_Ketone->Cyclized_Intermediate Intramolecular Cyclization Indole_Product 2-Arylindole Cyclized_Intermediate->Indole_Product Dehydration & Aromatization

Caption: Mechanism of the Bischler-Möhlau Indole Synthesis.

Representative Protocol: Microwave-Assisted Synthesis of 2-Arylindoles [20]

  • Reactant Mixture: In a microwave-safe vessel, thoroughly mix the desired aniline (2.0 eq) and the α-bromoacetophenone (1.0 eq).

  • Microwave Irradiation: Subject the solid-state mixture to microwave irradiation (e.g., 540 W) for a short duration (typically 45-75 seconds).

  • Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-arylindole.

The Pictet-Spengler Reaction: Building Complexity from Tryptamines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carbolines, a core structure in many indole alkaloids.[21][22] This reaction involves the condensation of a tryptamine or its derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[23]

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst is essential for the formation of the electrophilic iminium ion intermediate, which is then attacked by the electron-rich C2 position of the indole nucleus.

  • Stereoselectivity: The Pictet-Spengler reaction can be rendered stereoselective, which is of paramount importance in the total synthesis of chiral natural products.[21][22] Chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of the cyclization.

Mechanism of the Pictet-Spengler Reaction

Pictet_Spengler_Reaction cluster_Condensation Condensation cluster_Cyclization Cyclization Tryptamine Tryptamine Schiff_Base Schiff Base Tryptamine->Schiff_Base Aldehyde Aldehyde/Ketone Aldehyde->Schiff_Base Iminium_Ion Iminium Ion Schiff_Base->Iminium_Ion + H+ Tetrahydro_beta_carboline Tetrahydro-β-carboline Iminium_Ion->Tetrahydro_beta_carboline Intramolecular Electrophilic Attack

Caption: Mechanism of the Pictet-Spengler Reaction.

Chapter 3: The Modern Synthesis Toolkit

While the classic named reactions remain invaluable, the field of indole alkaloid synthesis is continually evolving. Modern synthetic strategies often focus on efficiency, selectivity, and the development of novel catalytic systems.

Transition-Metal Catalysis: A New Frontier

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the indole nucleus is no exception.[3] Palladium-catalyzed methods, such as the Larock indole synthesis, allow for the annulation of anilines with alkynes to form indoles.[3] More recent advancements in C-H activation and cyclization strategies offer mild and versatile routes to a wide range of substituted indoles.[3][24]

Asymmetric Organocatalysis: Chiral Synthesis without Metals

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules, including indole alkaloids.[25] Chiral organocatalysts can be used to control the stereochemistry of key bond-forming reactions, enabling the efficient construction of optically pure indole alkaloids.[25][26]

Quantitative Data Summary

Synthetic MethodKey PrecursorsTypical CatalystReaction ConditionsYield RangeReference
Fischer Indole Synthesis Arylhydrazine, Aldehyde/KetoneBrønsted or Lewis Acid (e.g., ZnCl₂, PPA)Elevated TemperatureModerate to High[12][13]
Bischler-Möhlau Synthesis Aniline, α-Halo-ketoneAniline (excess)Elevated Temperature or MicrowaveModerate to High[17][20]
Pictet-Spengler Reaction Tryptamine, Aldehyde/KetoneAcid CatalystMild to Moderate TemperatureGood to Excellent[21][23]

Conclusion: A Foundation for Innovation

The synthesis of indole alkaloids is a vibrant and dynamic field. A thorough understanding of the fundamental precursors and the classic synthetic transformations that act upon them is the bedrock upon which future innovations will be built. By appreciating the causality behind experimental choices and embracing the power of modern catalytic methods, researchers can continue to unlock the immense therapeutic potential held within this remarkable class of natural products. This guide has sought to provide not just a roadmap, but a deeper understanding of the chemical logic that empowers the synthesis of these intricate and life-changing molecules.

References

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  • (PDF) Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host. (n.d.). Frontiers. Retrieved January 27, 2026, from [Link]

  • The Fischer Indole synthesis: reaction mechanism tutorial. (n.d.). YouTube. Retrieved January 27, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions. (n.d.). Accounts of Chemical Research - ACS Publications. Retrieved January 27, 2026, from [Link]

  • Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]

  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu. Retrieved January 27, 2026, from [Link]

  • Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

Sources

Foundational

Electronic effects of iodo and chloro substituents on the indole nucleus

An In-Depth Technical Guide to the Electronic Effects of Iodo and Chloro Substituents on the Indole Nucleus **Executive Summary The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Effects of Iodo and Chloro Substituents on the Indole Nucleus

**Executive Summary

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1] The strategic placement of substituents on this heterocyclic scaffold is a critical tool for modulating its physicochemical properties and biological activity. Among the most common modifications is halogenation, particularly with chlorine and iodine. This guide provides a detailed analysis of the distinct electronic effects these two halogens impart on the indole ring. We will dissect the interplay of their inductive and resonance effects, quantify these properties using Hammett constants, and explore the resulting impact on the indole's pKa, reactivity in electrophilic substitution, and its role in drug-target interactions, with a special focus on the emerging importance of halogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, field-proven understanding of how to leverage iodo and chloro substituents in rational drug design.

The Indole Nucleus: A Privileged Scaffold in Chemistry and Biology

The indole ring system, a fusion of a benzene and a pyrrole ring, is an electron-rich aromatic heterocycle. The delocalization of the nitrogen lone-pair electrons into the ring system significantly increases the electron density, particularly at the C3 position.[2] This inherent nucleophilicity makes the indole nucleus highly susceptible to electrophilic attack, a primary consideration in its synthetic manipulation.[3][4]

The indole motif is prevalent in nature, most notably in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. Its ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an exceptionally "privileged" structure in drug discovery, capable of binding to a wide array of biological targets.[1] The introduction of halogen substituents is a well-established strategy to fine-tune the electronic landscape of the indole core, thereby optimizing its pharmacological profile.[5]

Fundamental Principles of Halogen Electronic Effects

Halogen substituents exert a dual electronic influence on aromatic systems: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R).[6][7][8] Understanding the balance between these opposing forces is crucial to predicting their impact on reactivity and molecular properties.

  • Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond framework.[9] This effect decreases with distance and follows the order of electronegativity: F > Cl > Br > I. The -I effect reduces the overall electron density of the aromatic ring, making it less nucleophilic and thus "deactivated" towards electrophilic attack compared to the unsubstituted ring.[6]

  • Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the aromatic π-system.[7][8] This donation of electron density, the +R effect, preferentially increases the electron density at the ortho and para positions relative to the meta position. While the inductive effect generally outweighs the resonance effect for halogens (making them net deactivators), the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions in classical electrophilic aromatic substitution.[8]

G cluster_Inductive Inductive Effect (-I) cluster_Resonance Resonance Effect (+R) Indole_I Indole Ring Halogen_I Halogen (X) Indole_I->Halogen_I σ-bond polarization (e⁻ withdrawal) Overall Overall Effect: Net Deactivation Ortho/Para Direction label_I Deactivates entire ring Indole_R Indole Ring Halogen_R Halogen (X) Indole_R->Halogen_R Lone pair delocalization (e⁻ donation) label_R Enriches ortho/para positions

Caption: Duality of Halogen Electronic Effects on an Aromatic Ring.

A Comparative Analysis: Electronic Properties of Iodo vs. Chloro Substituents

While both chlorine and iodine are halogens, their differing sizes and electronegativities lead to distinct electronic signatures on the indole nucleus.

  • Electronegativity and Inductive Effect: Chlorine is significantly more electronegative than iodine (3.16 vs. 2.66 on the Pauling scale). Consequently, the chloro substituent exerts a stronger electron-withdrawing inductive (-I) effect than the iodo substituent.[7]

  • Polarizability and Halogen Bonding: Iodine is much larger and more polarizable than chlorine. This high polarizability allows the electron cloud of an iodine atom to be distorted, creating a region of positive electrostatic potential (a σ-hole) on the outermost portion of the atom, opposite the C–I bond. This σ-hole can act as a Lewis acid, forming a strong, directional non-covalent interaction with a Lewis base (e.g., an oxygen or nitrogen atom on a biological target). This interaction is known as a halogen bond . While chlorine can form halogen bonds, they are generally weaker than those formed by iodine.[10] This property is of paramount importance in modern drug design for enhancing binding affinity and selectivity.

  • Hammett Constants: The Hammett equation, log(K/K₀) = σρ, provides a quantitative measure of the electronic effect of a substituent.[11][12] The substituent constant (σ) reflects the electron-donating or -withdrawing ability of a group. Positive σ values indicate electron-withdrawing character. A comparison of Hammett constants for chloro and iodo substituents reveals subtle but significant differences.

SubstituentHammett Constant (σ_meta_)Hammett Constant (σ_para_)Key Electronic Property
-Cl +0.373[11]+0.227[11]Strong -I Effect
-I +0.353[11]+0.276[11]Highly Polarizable

Data sourced from Hammett equation parameters.[11]

Interestingly, while chlorine has a stronger meta-directing inductive effect (σ_meta_), iodine shows a slightly greater electron-withdrawing effect from the para position (σ_para_). This is often attributed to the complex interplay of polarizability and orbital overlap effects influencing the resonance contribution.

Consequences for Reactivity and Physicochemical Properties of the Indole Nucleus

The electronic perturbations caused by chloro and iodo substituents directly influence the indole's chemical behavior.

Acidity (pKa)

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17 in DMSO). Electron-withdrawing substituents like halogens stabilize the conjugate base (the indolide anion) through their -I effect, thereby increasing the acidity (i.e., lowering the pKa). Due to its stronger inductive effect, a chloro substituent is expected to increase the acidity of the indole N-H more than an iodo substituent at the same position.

Reactivity in Electrophilic Aromatic Substitution (EAS)

Both chloro and iodo substituents deactivate the indole ring towards electrophilic attack.[6] This means that reaction conditions for EAS (e.g., nitration, acylation, halogenation) on a halo-indole often need to be harsher than for unsubstituted indole. The regioselectivity of the reaction is also affected. Unsubstituted indole preferentially undergoes electrophilic attack at the C3 position.[2][3] If a halogen is present on the benzene ring (positions 4, 5, 6, or 7), it deactivates the entire molecule, but the pyrrole ring remains the more reactive portion, and substitution will still overwhelmingly occur at C3.

If the C3 position is already occupied, the directing influence of the halogen on the benzene ring becomes more critical for subsequent substitutions.

G Indole 5-Chloroindole Intermediate σ-complex (Wheland Intermediate) Indole->Intermediate Attack at C3 Reagent Electrophile (E⁺) Reagent->Intermediate Product 3-E-5-Chloroindole Intermediate->Product -H⁺ G cluster_Workflow Computational Analysis Workflow A 1. Build Structures (e.g., 5-chloroindole, 5-iodoindole) B 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G*) A->B C 3. Frequency Calculation (Confirm true minimum) B->C D 4. Single Point Energy Calculation (Higher level of theory) C->D E 5. Property Calculation (MEP, NBO, Orbital Energies) D->E F 6. Data Analysis (Compare electrostatic potentials, charge distribution, σ-hole) E->F

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Foreword: A Proactive Approach to Chemical Safety Hazard Identification & Risk Assessment: An Inferential Analysis No specific toxicological data for 2-Chlo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

Hazard Identification & Risk Assessment: An Inferential Analysis

No specific toxicological data for 2-Chloro-4-iodo-1H-indole-3-carbaldehyde has been published. Therefore, a conservative risk assessment must be based on the known hazards of structurally related compounds.

The most pertinent analog with a published safety profile is 2-Chloro-1H-indole-3-carbaldehyde . According to its Safety Data Sheet, this compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

It is logical and prudent to assume that 2-Chloro-4-iodo-1H-indole-3-carbaldehyde presents, at a minimum, the same irritant hazards. The addition of an iodine atom at the C4 position increases the molecular weight and may alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its reactivity. Polyhalogenated compounds as a class are known for their potential to be persistent in the environment and to bioaccumulate, which can be associated with long-term toxicity.

Therefore, the primary hazards are identified as:

  • Acute Toxicity: Serious skin, eye, and respiratory tract irritation.

  • Chronic Toxicity: Unknown. Due to its polyhalogenated nature, chronic exposure should be avoided. The potential for bioaccumulation and long-term health effects cannot be dismissed.

Assumed GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Physical & Chemical Properties: A Comparative Overview

Specific experimental data for 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is not available. The table below provides data for the parent and mono-chlorinated analogs to offer an estimated profile. The target compound will have a significantly higher molecular weight.

PropertyIndole-3-carboxaldehyde2-Chloro-1H-indole-3-carbaldehyde2-Chloro-4-iodo-1H-indole-3-carbaldehyde
Molecular Formula C₉H₇NOC₉H₆ClNOC₉H₅ClINO
Molecular Weight 145.16 g/mol 179.60 g/mol 305.50 g/mol
Appearance Beige PowderData not available (likely solid)Data not available (likely solid)
Melting Point 193 - 199 °CData not availableExpected to be a high-melting solid
Boiling Point Data not available~364.7 °C at 760 mmHg (Predicted)Data not available
Solubility Insoluble in waterData not availableExpected to be insoluble in water

Core Directive: Engineering Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is the prevention of contact with a potent irritant of unknown systemic toxicity. All handling of solid 2-Chloro-4-iodo-1H-indole-3-carbaldehyde and its solutions must be conducted within a certified chemical fume hood to contain airborne particles and vapors.

Standard PPE Ensemble for Handling

A multi-layered defense is required to mitigate the identified hazards. The following diagram outlines the mandatory PPE.

PPE_Workflow cluster_researcher Researcher cluster_ppe Mandatory PPE researcher_icon lab_coat Flame-Resistant Lab Coat (Fully buttoned) researcher_icon->lab_coat Body Protection goggles Chemical Splash Goggles (ANSI Z87.1 rated) researcher_icon->goggles Eye/Face Protection gloves Nitrile Gloves (Double-gloved recommended) researcher_icon->gloves Hand Protection respirator NIOSH-approved Respirator (If dust cannot be controlled) researcher_icon->respirator Respiratory Protection

Caption: Standard PPE for handling 2-Chloro-4-iodo-1H-indole-3-carbaldehyde.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times. A face shield should be worn over goggles when handling larger quantities (>1 g) or when there is a significant risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Nitrile gloves are required. Given the unknown dermal absorption properties, consider double-gloving. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: Handling should occur in a fume hood. If engineering controls are insufficient to prevent inhalation of dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is necessary.

Protocols for Safe Handling & Storage

Adherence to good laboratory practice is paramount. These protocols are designed as self-validating systems to minimize exposure.

Weighing and Transfer of Solid Compound

The primary risk during this operation is the generation of airborne dust, which poses an inhalation hazard.

  • Preparation: Don the complete PPE ensemble described in Section 3. Ensure the chemical fume hood sash is at the lowest practical working height.

  • Containment: Perform all weighing and transfers on a disposable work surface (e.g., weigh paper on a spill tray) within the fume hood.

  • Technique: Use a micro-spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.

  • Cleaning: After transfer, gently tap the spatula to dislodge any remaining powder onto the weigh paper. Fold the weigh paper and dispose of it as hazardous waste. Wipe the spatula and work surface with a solvent-dampened cloth (e.g., ethanol or isopropanol) and dispose of the cloth as hazardous waste.

Storage Conditions

To ensure chemical stability and safety, the following storage conditions are recommended, based on protocols for similar air-sensitive indole derivatives:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to protect against oxidation.

  • Location: Keep in a cool, dry, and dark location away from direct sunlight. A dedicated, ventilated cabinet for irritants and reactive compounds is ideal.

  • Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, and strong bases.

Emergency Procedures: A Validating System for Containment

Rapid and correct response to an exposure or spill is critical.

First Aid Measures

These measures are based on the GHS classifications for 2-Chloro-1H-indole-3-carbaldehyde.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release (Spill) Management

The objective is to contain and clean the spill without creating dust or spreading contamination.

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate ppe Don Full PPE (incl. respirator if needed) evacuate->ppe contain Cover with Dry Sand or Vermiculite ppe->contain collect Gently Sweep into Waste Container contain->collect decontaminate Decontaminate Area with Damp Cloth collect->decontaminate dispose Seal & Label Waste Dispose via EHS decontaminate->dispose end Spill Managed dispose->end

Caption: Workflow for managing a solid chemical spill.

Stability & Reactivity Profile

The indole nucleus is susceptible to oxidation, and the halogen substituents introduce specific reactivities.

  • Stability: The compound is likely stable under recommended storage conditions. However, indoles can be sensitive to light, air, and strong acids. Thermal decomposition may produce toxic fumes, including hydrogen chloride, hydrogen iodide, and nitrogen oxides.

  • Reactivity:

    • The aldehyde group exhibits typical reactivity (e.g., oxidation to a carboxylic acid, reduction to an alcohol, condensation reactions).

    • The C-I bond is significantly weaker than the C-Cl bond and is susceptible to cleavage, particularly in metal-catalyzed reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This makes the C4 position a likely site for initial reaction in such transformations.

    • The C-Cl bond at the electron-rich C2 position is generally less reactive in cross-coupling but can be displaced under specific conditions or activated for iodination via halide exchange.

  • Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases.

Disposal Considerations

All waste containing 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

References

  • **Safety D

Protocols & Analytical Methods

Method

Suzuki coupling reactions with 4-iodo-1H-indole derivatives

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Iodo-1H-Indole Derivatives Introduction: The Strategic Importance of 4-Arylindoles The indole nucleus is a privileged scaffold in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 4-Iodo-1H-Indole Derivatives

Introduction: The Strategic Importance of 4-Arylindoles

The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional organic materials.[1] The ability to forge carbon-carbon bonds at specific positions on the indole ring is paramount for generating molecular diversity and accessing novel chemical space. Among the various C-C bond-forming reactions, the Palladium-catalyzed Suzuki-Miyaura cross-coupling has emerged as a powerful and versatile tool due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[2][3]

This guide focuses specifically on the Suzuki-Miyaura coupling of 4-iodo-1H-indole derivatives. The C4 position of indole is a strategic site for functionalization, and the corresponding 4-arylindoles are key building blocks in drug discovery programs. The iodo-substituent at this position provides high reactivity towards the initial oxidative addition step in the catalytic cycle, making it an excellent electrophilic partner for this transformation.

However, the presence of the N-H proton in the 1H-indole ring introduces a significant challenge. The acidic nature of this proton can lead to competitive deprotonation by the base required for the reaction, potentially leading to catalyst inhibition or undesired side reactions.[4] Therefore, successful coupling requires carefully optimized conditions that balance the activation of the boronic acid with the preservation of the N-H moiety. This document provides a detailed exploration of the reaction mechanism, key parameter optimization, and robust protocols for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the 4-iodo-1H-indole to a coordinatively unsaturated Pd(0) complex. This is typically the rate-determining step.[5] The palladium inserts into the carbon-iodine bond, forming a square planar Pd(II) intermediate. The high reactivity of the C-I bond makes 4-iodoindoles ideal substrates.

  • Transmetalation: This step involves the transfer of the organic group (e.g., an aryl group) from the boron atom to the palladium center.[8] This process is not spontaneous; it requires activation of the boronic acid by a base.[9] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic substituent to the Pd(II) center, displacing the halide.

  • Reductive Elimination: In the final step, the two organic groups on the palladium center (the indole and the newly transferred group) couple and are eliminated from the metal, forming the desired C-C bond of the 4-aryl-1H-indole product.[10] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Indole Ar¹-Pd(II)L₂-X (Ar¹ = 4-Indolyl) Pd0->PdII_Indole Oxidative Addition PdII_Indole->Pd0 Reductive Elimination Transmetal Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Diaryl->PdII_Indole Transmetalation RedElim Reductive Elimination IndoleIodide 4-Iodo-1H-Indole (Ar¹-X) IndoleIodide->Pd0 BoronicAcid Boronic Acid + Base [Ar²-B(OR)₃]⁻ BoronicAcid->PdII_Indole Product 4-Aryl-1H-Indole (Ar¹-Ar²) Product->PdII_Diaryl

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Key Reaction Parameters and Causality

Optimizing a Suzuki coupling reaction on a 4-iodo-1H-indole substrate requires a careful selection of several interdependent parameters.

Palladium Catalyst and Ligand System

The choice of the palladium source and, more critically, the supporting ligand, is fundamental to success.

  • Palladium Precatalyst: Common sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can sometimes be used directly, combinations of a palladium source like Pd₂(dba)₃ with a specific ligand often provide higher activity and broader substrate scope. For challenging substrates, specialized precatalysts that readily generate the active Pd(0) species are preferred.[4]

  • Ligands: The ligand stabilizes the palladium center and modulates its electronic and steric properties. For heteroaryl halides like 4-iodoindole, electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6]

    • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly effective for coupling N-H containing heterocycles.[4][6] Their steric bulk promotes the formation of a monoligated Pd(0) species, which is highly reactive in oxidative addition, while their electron-donating nature accelerates reductive elimination.

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[8] Its primary function is to activate the boronic acid for transmetalation.[9] However, with an N-H indole substrate, the base's strength and nature must be carefully considered.

  • Mechanism of Activation: The base reacts with the boronic acid [Ar-B(OH)₂] to form a more nucleophilic boronate species [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step.

  • Common Choices:

    • Potassium Carbonate (K₂CO₃): A moderately strong base, often effective and economical.[11]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can accelerate reactions, but is more expensive.

    • Potassium Phosphate (K₃PO₄): Often the base of choice for N-H containing substrates. It is sufficiently basic to promote the catalytic cycle but can be less prone to deprotonating the indole nitrogen compared to stronger bases, thus preventing catalyst inhibition.[4]

Solvent System

The solvent must be able to dissolve, at least partially, both the organic substrates and the inorganic base. Biphasic systems are very common.

  • Aprotic Organic Solvents: Dioxane, Toluene, and Dimethoxyethane (DME) are frequently used. They are excellent solvents for the organic components and the palladium complex.

  • Aqueous Phase: The addition of water is common and often beneficial. It helps to dissolve the inorganic base (like K₃PO₄ or K₂CO₃) and can facilitate the transmetalation step. A typical ratio might be 4:1 or 5:1 organic solvent to water.[4]

Experimental Protocols

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of 4-iodo-1H-indole. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.

General Experimental Workflow

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reaction Setup (Inert Atmosphere) B Add 4-Iodo-1H-Indole, Boronic Acid, and Base A->B C Add Solvent System (e.g., Dioxane/H₂O) B->C D Degas the Mixture (e.g., N₂ Bubbling) C->D E Add Pd Catalyst and Ligand D->E F Heat Reaction Mixture (e.g., 80-100 °C) E->F G Monitor Reaction (TLC or LC-MS) F->G H 2. Work-up G->H Reaction Complete I Cool to RT, Dilute (e.g., with EtOAc) H->I J Aqueous Wash (H₂O, Brine) I->J K Dry Organic Layer (e.g., Na₂SO₄) J->K L Concentrate in vacuo K->L M 3. Purification (e.g., Column Chromatography) L->M N Characterization (NMR, MS) M->N

Caption: Figure 2: General Experimental Workflow

Protocol 1: General Purpose Coupling with Phenylboronic Acid

This protocol is a reliable starting point for coupling 4-iodo-1H-indole with simple arylboronic acids.

  • Reagents & Materials:

    • 4-Iodo-1H-indole (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv)

    • Pd₂(dba)₃ (2 mol %)

    • SPhos (4.5 mol %)

    • 1,4-Dioxane and Water (5:1 v/v), degassed

    • Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar

    • Inert atmosphere supply (Nitrogen or Argon)

  • Procedure:

    • To the reaction vessel, add 4-iodo-1H-indole, phenylboronic acid, and K₃PO₄.

    • Seal the vessel, then evacuate and backfill with inert gas three times.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • In a separate vial, quickly weigh and add the Pd₂(dba)₃ and SPhos, then add them to the reaction mixture under a positive flow of inert gas.

    • Seal the vessel tightly and place it in a preheated oil bath at 100 °C.

    • Stir the reaction for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-phenyl-1H-indole.

Protocol 2: Microwave-Assisted Coupling for Rapid Synthesis

Microwave irradiation can significantly reduce reaction times, which is ideal for high-throughput synthesis and library generation.[2]

  • Reagents & Materials:

    • 4-Iodo-1H-indole (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • PdCl₂(dppf) (5 mol %)

    • Dimethylformamide (DMF)

    • Microwave reaction vial with a stir bar

  • Procedure:

    • To a microwave vial, add 4-iodo-1H-indole, the desired arylboronic acid, and K₂CO₃.

    • Add DMF as the solvent.

    • Add the PdCl₂(dppf) catalyst.

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor.

    • Irradiate at 120-150 °C for 15-45 minutes.

    • After the reaction, cool the vial to room temperature.

    • Perform an aqueous work-up as described in Protocol 1.

    • Purify the product via column chromatography.

Data Summary: Representative Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of 4-iodo-1H-indole with various boronic acids, based on established methodologies for similar N-H heteroaryl systems.[2][4][11]

Entry Boronic Acid Catalyst System (mol%) Base (equiv) Solvent Temp (°C) / Time Expected Yield
1Phenylboronic AcidPd₂(dba)₃ (2) / SPhos (4.5)K₃PO₄ (2.0)Dioxane/H₂O (5:1)100 °C / 18 hGood to Excellent
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)K₂CO₃ (2.0)Toluene/EtOH/H₂O90 °C / 12 hGood
33-Pyridinylboronic AcidPdCl₂(dppf) (5)Cs₂CO₃ (2.0)DME/H₂O (4:1)85 °C / 24 hModerate to Good
42-Thienylboronic AcidPd₂(dba)₃ (2) / XPhos (4.5)K₃PO₄ (2.0)Dioxane/H₂O (5:1)100 °C / 16 hGood to Excellent
54-Fluorophenylboronic AcidPdCl₂(dppf) (5)K₂CO₃ (2.0)DMF140 °C / 20 min (MW)Good

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst (Pd(0) oxidized).Ensure all reagents and solvents are properly degassed and the reaction is run under a strict inert atmosphere.
Insufficiently active catalyst system.Switch to a more active ligand system, such as an electron-rich, bulky biarylphosphine ligand (e.g., SPhos, XPhos).
Low reaction temperature or time.Increase temperature or extend reaction time. Consider switching to microwave heating.
Protodeboronation Presence of excess water or protic sources.Use anhydrous solvents (if not using an aqueous base system) and ensure the boronic acid is of high quality. Minimize reaction time.
Dehalogenation of Starting Material Catalyst system promotes hydrodehalogenation.This can sometimes occur as a side reaction. Try a different ligand or catalyst system. Ensure the base is not overly strong.
Formation of Homocoupled Product Reaction conditions favor boronic acid homocoupling.Ensure an efficient transmetalation step. This is often linked to the choice of base and solvent.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-iodo-1H-indole is a highly effective method for synthesizing valuable 4-arylindole derivatives. Success hinges on a rational approach to reaction design, with particular attention paid to mitigating the potential interference from the acidic N-H proton. By selecting appropriate catalyst systems featuring electron-rich, bulky ligands, and by using moderately strong bases such as potassium phosphate, researchers can achieve high yields and broad substrate scope. The protocols and guidelines presented herein offer a comprehensive and field-proven framework for professionals in chemical synthesis and drug development to successfully implement this critical transformation.

References

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Available at: [Link]

  • Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Available at: [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health (NIH). Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (n.d.). SciELO México. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. Available at: [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Indolylboronic Acids: Preparation and Applications. (n.d.). National Institutes of Health (NIH). Available at: [Link]

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Application

Application Note: A Robust One-Pot Synthesis of 2-(2-Chloro-4-iodo-1H-indol-3-yl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a comprehensive and efficient one-pot protocol for the synthesis of the novel quinazolinone derivative, 2-(2-Chloro-4...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and efficient one-pot protocol for the synthesis of the novel quinazolinone derivative, 2-(2-Chloro-4-iodo-1H-indol-3-yl)quinazolin-4(3H)-one. Quinazolinone and indole scaffolds are pivotal pharmacophores in medicinal chemistry, and their combination into a single molecular entity presents significant opportunities for the development of new therapeutic agents.[1] This guide provides a step-by-step methodology, from the initial reaction setup to the final purification and characterization of the target compound. The causality behind experimental choices is explained, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and drug discovery.

Introduction: The Synergy of Indole and Quinazolinone Moieties

The quinazolinone ring system is a prominent structural motif found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[2][3] Similarly, the indole nucleus is a cornerstone of many biologically active compounds.[4] The strategic fusion of these two privileged scaffolds into a single molecule, such as 2-(indol-3-yl)quinazolin-4(3H)-one derivatives, has been shown to yield compounds with significant therapeutic potential.[4][5]

This application note focuses on the synthesis of a specifically substituted derivative, 2-(2-Chloro-4-iodo-1H-indol-3-yl)quinazolin-4(3H)-one, starting from the readily accessible 2-Chloro-4-iodo-1H-indole-3-carbaldehyde. The presence of halogen substituents on the indole ring provides handles for further chemical modifications, making this a versatile intermediate for library synthesis in drug discovery programs.

The described synthetic strategy employs a one-pot, two-step reaction sequence involving an initial acid-catalyzed condensation of the indole-3-carbaldehyde with anthranilamide to form a dihydroquinazolinone intermediate, followed by an in-situ oxidative dehydrogenation to yield the final aromatic quinazolinone.[6][7] This approach is efficient, atom-economical, and avoids the isolation of the intermediate, streamlining the synthetic process.

Reaction Scheme and Mechanism

The synthesis proceeds through a well-established pathway for quinazolinone formation from aldehydes and 2-aminobenzamides.

Caption: One-pot synthesis of the target quinazolinone.

The reaction is initiated by the acid-catalyzed condensation of the aldehyde with the primary amine of anthranilamide to form a Schiff base. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, leading to the formation of the dihydroquinazolinone intermediate. The final step is the oxidation of this intermediate to the thermodynamically more stable aromatic quinazolinone. Phenyliodine diacetate (PIDA) is a mild and effective oxidizing agent for this transformation.[6]

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
2-Chloro-4-iodo-1H-indole-3-carbaldehydeSynthesis GradeVaries
Anthranilamide98%Sigma-Aldrich
p-Toluenesulfonic acid monohydrate (p-TsOH)98.5%Sigma-Aldrich
Phenyliodine diacetate (PIDA)98%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
Ethyl acetateACS GradeFisher Scientific
n-HexaneACS GradeFisher Scientific
Sodium bicarbonate (NaHCO₃), saturated solutionACS GradeFisher Scientific
BrineACS GradeFisher Scientific
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica gel for column chromatography60 Å, 230-400 meshSigma-Aldrich
Instrumentation
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Mass spectrometer

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-4-iodo-1H-indole-3-carbaldehyde (1.0 mmol, 312.45 mg), anthranilamide (1.1 mmol, 149.7 mg), and anhydrous tetrahydrofuran (THF, 20 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.2 mmol, 38.0 mg) to the reaction mixture. The use of an acid catalyst is crucial for the initial condensation step.[6]

  • Condensation: Heat the reaction mixture to reflux (approximately 66 °C) and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The formation of the dihydroquinazolinone intermediate should be observed.

  • Oxidation: After the consumption of the starting aldehyde, cool the reaction mixture to room temperature. Add phenyliodine diacetate (PIDA) (1.2 mmol, 386.5 mg) in one portion. The PIDA serves as an efficient oxidizing agent to convert the dihydro-intermediate to the final quinazolinone product.[6]

  • Reaction Completion: Stir the reaction mixture at room temperature for an additional 2-3 hours. Monitor the oxidation by TLC until the intermediate spot has disappeared and the product spot is prominent.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification Prelude: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[8] Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure 2-(2-Chloro-4-iodo-1H-indol-3-yl)quinazolin-4(3H)-one.

  • Final Product: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield a solid. Dry the product under vacuum.

Workflow Diagram

Synthesis_Workflow start Start reactants Combine Reactants: - 2-Chloro-4-iodo-1H-indole-3-carbaldehyde - Anthranilamide - p-TsOH in THF start->reactants reflux Reflux for 4-6 hours (Condensation) reactants->reflux cool Cool to Room Temperature reflux->cool oxidize Add PIDA (Oxidation) cool->oxidize stir Stir for 2-3 hours oxidize->stir workup Aqueous Work-up (NaHCO₃, Ethyl Acetate Extraction) stir->workup purify Column Chromatography (Silica Gel, Hexane/EtOAc) workup->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

Caption: Step-by-step experimental workflow.

Characterization Data (Predicted)

The synthesized 2-(2-Chloro-4-iodo-1H-indol-3-yl)quinazolin-4(3H)-one is expected to exhibit the following spectroscopic data:

Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.6 (s, 1H, NH of quinazolinone), 11.9 (s, 1H, NH of indole), 8.2-7.4 (m, 8H, aromatic protons). The singlet for the quinazolinone NH is a characteristic feature.[9]
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 162.5 (C=O), aromatic carbons in the range of 150-110, with signals corresponding to the indole and quinazolinone rings.
FTIR (KBr, cm⁻¹)ν: 3400-3200 (N-H stretching of indole and quinazolinone), 1680-1660 (C=O stretching of amide), 1610-1580 (C=N stretching), 1500-1400 (aromatic C=C stretching).[1]
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ expected at 421.96, [M-H]⁻ at 419.95. The fragmentation pattern would likely show losses corresponding to the functional groups.[10]

Discussion and Scientific Insights

  • Choice of Catalyst and Oxidant: p-Toluenesulfonic acid is an effective and economical catalyst for the initial condensation reaction.[6] Phenyliodine diacetate (PIDA) is chosen as the oxidant due to its mild reaction conditions and high efficiency in dehydrogenating the dihydroquinazolinone intermediate without affecting the sensitive indole nucleus.[6]

  • Solvent Selection: Anhydrous THF is an excellent solvent for this reaction as it is relatively non-polar, has a suitable boiling point for reflux, and solubilizes the reactants and intermediates.

  • Potential Side Reactions: A potential side reaction is the deformylation of the indole-3-carbaldehyde, which can occur under harsh acidic or basic conditions. The mild conditions employed in this protocol are designed to minimize this side reaction.

  • Purification Strategy: Column chromatography is the method of choice for purifying the final product due to the likely presence of unreacted starting materials and byproducts. The polarity difference between the product and impurities allows for effective separation.[8]

  • Significance of Halogen Substituents: The chloro and iodo groups on the indole ring are retained throughout the synthesis. These halogens can serve as synthetic handles for further derivatization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

Conclusion

This application note provides a detailed and reliable protocol for the one-pot synthesis of 2-(2-Chloro-4-iodo-1H-indol-3-yl)quinazolin-4(3H)-one. The methodology is straightforward, efficient, and utilizes readily available reagents. This novel compound represents a valuable building block for the development of new drug candidates, and the provided protocol is designed to be easily implemented in a standard organic synthesis laboratory. The detailed explanation of the experimental choices and potential challenges aims to empower researchers to successfully synthesize and further explore the therapeutic potential of this and related quinazolinone derivatives.

References

  • Cheng, R., Guo, T., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. Available at: [Link]

  • Dastagir, S. K., & M, R. (2019). One-pot synthesis of quinazolin-4 (3 H)-ones and 2, 3-dihydroquinazolin-4 (1H)-ones utilizing N-(2-aminobenzoyl) benzotriazoles. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 391-404. Available at: [Link]

  • Khan, K. M., et al. (2015). 2-Arylquinazolin-4(3H)-ones: Inhibitory Activities Against Xanthine Oxidase. Medicinal Chemistry, 11(8), 733-741. Available at: [Link]

  • Krasavin, M., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Molecules, 28(14), 5348. Available at: [Link]

  • Maddila, S., et al. (2016). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Journal of the Serbian Chemical Society, 81(10), 1115-1125. Available at: [Link]

  • Park, S., et al. (2021). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 86(17), 11623-11634. Available at: [Link]

  • Katritzky, A. R., et al. (2010). One-pot synthesis of quinazolin-4 (3 H)-ones and 2, 3-dihydroquinazolin-4 (1H)-ones utilizing N-(2-aminobenzoyl) benzotriazoles. Synthesis, 2010(14), 2353-2358. Available at: [Link]

  • Krasavin, M., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Molecules, 28(14), 5348. Available at: [Link]

  • Wiley Online Library. (2020). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 26(16), 4983. Available at: [Link]

  • MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2021, 5529533. Available at: [Link]

  • Khan, K. M., et al. (2015). 2-Arylquinazolin-4(3H)-ones: A new class of α-glucosidase inhibitors. Bioorganic & Medicinal Chemistry, 23(23), 7443-7449. Available at: [Link]

  • ResearchGate. (2014). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxy-2-piperidyl]-2oxopropyl]-4(3H)-quinazolinone crystal. Available at: [Link]

  • Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Retrieved from [Link]

  • Supporting Information for Copper-mediated synthesis of quinazolin-4(3H)-ones from N-(quinolin-8-yl)benzamide and amidine. (n.d.). Retrieved from [Link]

  • Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. Available at: [Link]

  • Rohaeti, E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Available at: [Link]

  • Pasceri, R., et al. (2014). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 22(13), 3441-3449. Available at: [Link]

  • F1000Research. (2023). Identification of macronutrients by FT-IR analysis and physicochemical characterization of snacks elaborated from quinoa (Chenopodium quinoa Willd) and sacha inchi (Plukenetia volubilis). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Dr. Puspendra Classes. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage [Video]. YouTube. Available at: [Link]

  • Atkinson, R. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex indole de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of complex indole derivatives. Specifically, we will address the challenges and optimization strategies for improving the yield and purity of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, a valuable building block in pharmaceutical development.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific laboratory context.

Proposed Synthetic Pathway: A Strategic Overview

The synthesis of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is most effectively approached via a Vilsmeier-Haack reaction on a pre-functionalized 4-iodoindole substrate. This strategy leverages the dual functionality of the Vilsmeier reagent not only as a formylating agent but also as a chlorinating agent under specific conditions.

G cluster_start Starting Material cluster_reaction Core Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Iodo-1H-indole 4-Iodo-1H-indole Vilsmeier-Haack Reaction Vilsmeier-Haack Reaction 4-Iodo-1H-indole->Vilsmeier-Haack Reaction Substrate Quenching Controlled hydrolysis (e.g., ice-cold NaHCO3 soln.) Vilsmeier-Haack Reaction->Quenching Reaction Mixture Reagents POCl3, Anhydrous DMF (Stoichiometry is key) Reagents->Vilsmeier-Haack Reaction Extraction Extraction Quenching->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Target_Molecule 2-Chloro-4-iodo-1H-indole-3-carbaldehyde Purification->Target_Molecule

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Vilsmeier-Haack reaction for this synthesis?

A1: The Vilsmeier-Haack reaction involves two main stages. First, phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[1][2] This reagent is the active formylating species. The electron-rich indole ring then attacks this electrophile, preferentially at the C3 position due to the highest electron density.[3] Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous workup yields the C3-carbaldehyde.[3]

Q2: How does the chlorination at the C2 position occur?

A2: The chlorination at the C2 position is a known, and in this case desired, concurrent reaction that can occur during the Vilsmeier-Haack formylation of indoles. After the initial attack of the C3 position on the Vilsmeier reagent, an enamine-like intermediate is formed. This intermediate is sufficiently nucleophilic to be attacked by another equivalent of the Vilsmeier reagent (or a related chlorinated species in the reaction pot) at the C2 position. Elimination and subsequent hydrolysis lead to the 2-chloro functionality. Control over the stoichiometry of the Vilsmeier reagent is critical to promote this step.

Q3: Why start with 4-iodoindole instead of iodinating later?

A3: Introducing the iodo group at the C4 position of an indole-3-carbaldehyde is challenging due to the deactivating nature of the aldehyde group, which disfavors further electrophilic substitution. Furthermore, directing iodination specifically to C4 on an already substituted indole can be difficult, with mixtures of isomers often resulting.[4] Starting with 4-iodoindole ensures the iodine is correctly positioned from the outset, simplifying the overall synthesis and purification.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses common experimental issues in a direct question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has stalled, or I've recovered only starting material. What went wrong?

A: This is often due to issues with the Vilsmeier reagent itself or suboptimal reaction conditions.

  • Plausible Cause 1: Deactivated Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. The use of non-anhydrous DMF or exposure of POCl₃ to atmospheric moisture will quench the reagent, preventing the reaction.

    • Solution: Always use freshly distilled or commercially available anhydrous DMF. Ensure all glassware is flame-dried or oven-dried before use and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Plausible Cause 2: Insufficient Activation Energy. The 4-iodoindole is less nucleophilic than unsubstituted indole due to the electron-withdrawing inductive effect of the iodine atom. The reaction may require more forcing conditions.

    • Solution: While the Vilsmeier reagent is typically formed at 0-5 °C, the subsequent reaction with the indole may need to be heated.[5] Monitor the reaction by TLC and consider increasing the temperature stepwise (e.g., to 40°C, then 60°C) if no conversion is observed at room temperature. A typical reaction time can range from 5 to 8 hours under heating.[5]

  • Plausible Cause 3: Incorrect Stoichiometry. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Refer to the stoichiometry table below. A significant excess of the Vilsmeier reagent is often required to drive both formylation and C2-chlorination.

Issue 2: Product mixture is complex, with the main product being 4-iodo-1H-indole-3-carbaldehyde (un-chlorinated).

Q: I have successfully formylated the indole at C3, but the desired C2-chlorination did not occur. How can I promote chlorination?

A: This is a common issue related to reagent stoichiometry and reaction conditions.

  • Plausible Cause 1: Insufficient Vilsmeier Reagent. The C2-chlorination requires an additional equivalent of the electrophilic species compared to simple formylation.

    • Solution: Increase the molar ratio of both POCl₃ and DMF relative to the 4-iodoindole substrate. It is not uncommon to use 3-5 equivalents of the pre-formed Vilsmeier reagent to achieve efficient di-functionalization.

  • Plausible Cause 2: Reaction Temperature/Time is too low. The C2-chlorination step has a higher activation energy than the C3-formylation.

    • Solution: Increase the reaction temperature and/or prolong the reaction time. If you are running the reaction at room temperature, consider heating to 80-90 °C.[5] Use TLC to carefully monitor the conversion of the intermediate 4-iodo-1H-indole-3-carbaldehyde into the final 2-chloro product.

Issue 3: Significant formation of dark, insoluble byproducts (tar).

Q: My reaction mixture turned black, and the workup yielded a tar-like substance with very little desired product. What causes this degradation?

A: Indoles can be sensitive to strongly acidic conditions and high temperatures, leading to polymerization or degradation.

  • Plausible Cause 1: Temperature Runaway. The formation of the Vilsmeier reagent from DMF and POCl₃ is exothermic. Uncontrolled addition can lead to a temperature spike, degrading the reagents and the indole substrate.

    • Solution: Prepare the Vilsmeier reagent at 0-5 °C by adding POCl₃ dropwise to the anhydrous DMF with vigorous stirring.[5] Only after the reagent is formed should you add the 4-iodoindole solution, also maintaining a low temperature initially.

  • Plausible Cause 2: Harsh Quenching Conditions. Quenching the reaction mixture with water can lead to a rapid, exothermic release of acid, which can degrade the product.

    • Solution: Perform the hydrolysis (quenching) step carefully by pouring the reaction mixture onto a vigorously stirred slurry of ice and a mild base, such as saturated sodium bicarbonate or sodium carbonate solution, to maintain a controlled temperature and neutralize the acid as it's hydrolyzed. Adjust the final pH to 8-9 to precipitate the product.[5]

Optimized Experimental Protocol

This protocol is a starting point and should be optimized based on laboratory-specific observations.

1. Vilsmeier Reagent Preparation:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (e.g., 3.0 equiv).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (e.g., 3.2 equiv) dropwise via the dropping funnel over 30-40 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0-5 °C for an additional 30 minutes. The solution should become a thicker, pale-yellow salt suspension.

2. Reaction with 4-Iodoindole:

  • Dissolve 4-iodoindole (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the 4-iodoindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

  • Heat the reaction mixture to 80-90 °C and maintain for 5-8 hours, monitoring progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

3. Workup and Purification:

  • After the reaction is complete (as judged by TLC), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium carbonate solution.

  • Continue stirring and adding base until the pH of the aqueous layer is 8-9. A solid precipitate should form.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Key Parameters and Data

For successful synthesis, careful control over stoichiometry and reaction conditions is paramount.

ParameterRecommended ValueRationale & Key Considerations
Substrate 4-Iodo-1H-indole (1.0 equiv)Ensure high purity of starting material.
DMF / POCl₃ Ratio ~1 : 1.05A slight excess of POCl₃ ensures complete conversion of DMF to the active reagent.
Vilsmeier Reagent:Substrate 3.0 - 5.0 equivalentsExcess is crucial for driving both C3-formylation and C2-chlorination.
Initial Temperature 0 - 5 °CCritical for controlled formation of the Vilsmeier reagent and preventing degradation.[5]
Reaction Temperature 80 - 90 °CHigher temperature is often required to overcome the activation barrier for C2-chlorination.[5]
Reaction Time 5 - 8 hours (at temp)Must be optimized by monitoring via TLC.
Workup pH 8 - 9Ensures the product is in its neutral form for precipitation/extraction and minimizes acid-catalyzed degradation.[5]

Mechanistic Visualization

Understanding the flow of electrons is key to troubleshooting. The following diagram illustrates the core mechanism of the Vilsmeier-Haack reaction on the indole nucleus.

G cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack & Chlorination cluster_hydrolysis Hydrolysis DMF DMF + POCl₃ Vilsmeier [Cl-CH=N⁺(Me)₂]Cl⁻ Vilsmeier Reagent DMF->Vilsmeier Exothermic Indole 4-Iodoindole Intermediate1 Sigma Complex (C3 Attack) Indole->Intermediate1 C3 attacks E⁺ Intermediate2 Enamine Intermediate Intermediate1->Intermediate2 Deprotonation Intermediate3 C2-Chlorinated Iminium Salt Intermediate2->Intermediate3 C2 attacks [E⁺] Hydrolysis H₂O Workup Intermediate3->Hydrolysis Product 2-Cl, 4-I-Indole-3-CHO Hydrolysis->Product

Caption: Simplified mechanism of concurrent formylation and chlorination.

References

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Egypt. J. Chem., 60(5), 723-746. [Link]

  • Wang, Z.-Y., et al. (2021). Regioselective C5−H Direct Iodination of Indoles . Supporting Information, Org. Biomol. Chem.[Link]

  • Ukrainets, I.V., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3-CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE . Chemistry of Heterocyclic Compounds, 50, 1163-1169. [Link]

  • ChemWis (2023). Vilsmeier–Haack reaction of indole . YouTube. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation . Der Pharma Chemica, 4(2), 783-790. [Link]

  • Organic Syntheses (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction . Org. Synth. 2024, 101, 21-33. [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction . [Link]

  • Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-6-phenoxy-3,4,5,6,7,8-hexahydro-2H-quinoline-1-yl)-N-(substituted) acetamides . Acta Chim. Slov. 60, 187-193. [Link]

  • Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions . Arkivoc, 2019(vi), 219-229. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Semantic Scholar. [Link]

  • Wikipedia. Vilsmeier–Haack reaction . [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Substituted Indole-3-Carbaldehydes

Welcome to the technical support center for the purification of substituted indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this importan...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important class of heterocyclic compounds. Here, we provide in-depth, field-proven insights into recrystallization, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to troubleshoot and optimize your purification processes effectively.

Foundational Principles: Why Recrystallization is Critical for Indole-3-Carbaldehydes

Substituted indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmacologically active molecules. Their purity is paramount, as even minor impurities can compromise the yield, selectivity, and biological activity of subsequent products. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and its impurities in a chosen solvent system.

The core principle is to dissolve the impure solid in a minimal amount of a hot, appropriate solvent to create a saturated solution.[1] As this solution slowly cools, the solubility of the indole-3-carbaldehyde decreases, forcing it to crystallize out of the solution in a highly purified form. The impurities, which are either present in smaller quantities or have different solubility profiles, remain dissolved in the cold solvent (the "mother liquor").[2]

The effectiveness of this technique hinges on the unique physicochemical properties of the indole-3-carbaldehyde scaffold. The presence of the polar carbaldehyde group and the N-H group allows for hydrogen bonding, while the aromatic indole ring provides a nonpolar character. Substituents on the indole ring (e.g., halogens, nitro groups, alkyl groups) further modulate the molecule's overall polarity, which is the critical factor in solvent selection.

Solvent Selection Guide for Substituted Indole-3-Carbaldehydes

Choosing the correct solvent is the most critical step for a successful recrystallization.[1] An ideal solvent should exhibit high solubility for the compound at elevated temperatures but low solubility at room or cold temperatures.[3] This differential solubility is what drives the crystallization process and maximizes recovery.

The "like dissolves like" principle is a useful starting point. The polarity of your substituted indole-3-carbaldehyde should guide your solvent choice.

Substituent Type on Indole RingGeneral Polarity of CompoundRecommended Single SolventsRecommended Mixed-Solvent Systems
Unsubstituted or Alkyl-substituted Moderately PolarEthanol, Methanol, Isopropanol, Ethyl AcetateEthanol/Water, Acetone/Hexane, Toluene
Halogenated (e.g., 5-Bromo) Moderately Polar (Increased Lipophilicity)Ethanol, Ethyl Acetate, TolueneEthyl Acetate/Hexane, Dichloromethane/Heptane
Nitro-substituted PolarAcetic Acid, Ethanol, AcetoneEthanol/Water, Ethyl Acetate/Ethanol
Hydroxy- or Methoxy-substituted More PolarMethanol, Ethanol, Water (if solubility allows)Methanol/Water, Isopropanol/Water

Causality Behind Solvent Choices:

  • Alcohols (Ethanol, Methanol): These are excellent general-purpose solvents. Their hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the polar aldehyde and N-H functionalities of the indole ring. Unsubstituted 1H-indole-3-carbaldehyde has been effectively recrystallized from methanol.[4]

  • Ethyl Acetate: This solvent is of medium polarity and is particularly useful for compounds with moderate polarity, such as halogenated indoles.

  • Toluene & Hexane/Heptane: These nonpolar solvents are often used for less polar indole derivatives or as the "anti-solvent" or "bad solvent" in mixed-solvent systems.[5] For instance, in an ethyl acetate/hexane system, the compound is dissolved in the better solvent (ethyl acetate), and the anti-solvent (hexane) is added to reduce the overall solubility and induce crystallization.[3]

  • Water: Due to the largely organic scaffold, most indole-3-carbaldehydes have limited water solubility.[6] However, water is an excellent anti-solvent when paired with a miscible polar organic solvent like ethanol or acetone.

Standard Single-Solvent Recrystallization Protocol

This protocol provides a reliable, self-validating workflow for purifying a typical substituted indole-3-carbaldehyde.

Materials:

  • Crude substituted indole-3-carbaldehyde

  • Selected recrystallization solvent

  • Erlenmeyer flasks (2)

  • Hotplate/stirrer

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel, filter flask, and appropriate filter paper

  • Ice bath

Methodology:

  • Solvent Selection Test: Place a small amount of your crude solid (approx. 50 mg) in a test tube. Add the chosen solvent dropwise at room temperature. A good solvent will not dissolve the solid readily at this stage. Heat the test tube; the solid should dissolve completely. Allow it to cool; crystals should reappear.

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent, just enough to create a slurry.[7] Heat the flask on a hotplate with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions to the boiling mixture until the solid just dissolves.[7] Crucial Insight: Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[8] The goal is to create a solution that is saturated at the boiling point.

  • Decolorization (If Necessary): If your solution is highly colored from impurities, remove it from the heat, allow it to cool slightly (to prevent boiling over), and add a small amount of activated charcoal (1-2% of the solid's weight).[9] Reheat the solution to boiling for a few minutes. The charcoal adsorbs colored, polar impurities.[10][11]

  • Hot Filtration (If Necessary): If you used charcoal or if there are insoluble impurities, you must perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring hot solvent through them. This prevents premature crystallization in the funnel. Quickly filter the hot solution into the preheated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rushing this step can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation by further decreasing the compound's solubility.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual mother liquor clinging to the crystal surfaces.

  • Drying: Allow the crystals to dry completely in the funnel by drawing air through them. For a final drying step, they can be placed in a desiccator or a vacuum oven.

Troubleshooting Guide (Q&A)

This section addresses the most common issues encountered during the recrystallization of substituted indole-3-carbaldehydes.

Q1: I've cooled my solution, but no crystals have formed. What should I do?

A1: This is a common issue that indicates your solution is not supersaturated, likely due to using too much solvent.

  • Underlying Cause: The concentration of your indole-3-carbaldehyde is below its solubility limit, even at the colder temperature. An excessive volume of solvent keeps the compound fully dissolved.[8]

  • Solutions, in order of preference:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[13][14] The microscopic scratches on the glass provide nucleation sites where crystallization can begin.

    • Add a Seed Crystal: If you have a small amount of the pure compound, add a single tiny crystal to the solution.[13] This crystal acts as a template for further crystal growth.[15]

    • Reduce Solvent Volume: If the above methods fail, gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the more concentrated solution to cool again.[8]

    • Drastic Cooling: If crystals still refuse to form, try cooling the solution in a more aggressive cooling bath (e.g., dry ice/acetone), but be aware this can sometimes lead to smaller, less pure crystals.

Q2: My compound separated as an oily liquid instead of crystals. What is "oiling out" and how do I fix it?

A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point.

  • Underlying Cause: This is problematic because impurities are often more soluble in the oily droplets of your compound than in the solvent, leading to poor purification.[16] It frequently happens when a compound is significantly impure (causing melting point depression) or when the boiling point of the solvent is higher than the compound's melting point. For example, 5-bromoindole-3-carboxaldehyde has a melting point of 204-207 °C, making it less likely to oil out in common solvents.[17] However, other substituted derivatives may have lower melting points.

  • Solutions:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add a small, additional amount of the hot solvent to ensure the saturation temperature is below the compound's melting point.[16]

    • Slow Down Cooling: Allow the solution to cool much more slowly. An insulated setup (e.g., placing the flask in a warm water bath that is allowed to cool to room temperature) can prevent the solution from reaching the critical "oiling out" temperature too quickly.[16]

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or switch to a mixed-solvent system.

Q3: My final yield is very low. How can I improve my recovery?

A3: Low yield is typically a result of losing product to the mother liquor or through mechanical losses.

  • Underlying Cause: The most common reason is using too much solvent during the dissolution step.[8] Your compound has some solubility even in the cold solvent, and every excess milliliter carries away some of your product. Other causes include premature crystallization during hot filtration or washing the final crystals with too much solvent.

  • Solutions:

    • Use the Minimum Solvent: During the dissolution step, be patient and add the hot solvent portion-wise, allowing time for the solid to dissolve before adding more. Aim for the minimum amount of boiling solvent.

    • Ensure Proper Cooling: Make sure to cool the solution thoroughly in an ice bath after initial cooling to room temperature. This minimizes the solubility of your product in the mother liquor.

    • "Second Crop" Crystallization: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.[8] Note that this second crop may be less pure than the first.

    • Minimize Transfer Steps: Every transfer from one flask to another results in some loss of material. Plan your procedure to be as efficient as possible.

Advanced Technique: Mixed-Solvent Recrystallization

When no single solvent provides the ideal solubility profile, a mixed-solvent system is an excellent alternative.[18] This involves a "good" or "soluble" solvent in which the compound is highly soluble, and a "bad" or "insoluble" solvent in which the compound is poorly soluble. The two solvents must be miscible.[19]

Common Pairs for Indole-3-Carbaldehydes:

  • Ethanol (good) & Water (bad)

  • Ethyl Acetate (good) & Hexane (bad)[3]

  • Acetone (good) & Water (bad)

Protocol:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent.

  • Add the hot "bad" solvent dropwise to the boiling solution until you observe persistent cloudiness (turbidity). This indicates you have reached the point of saturation.[20]

  • Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cool the solution slowly as you would for a single-solvent recrystallization.

Visualization of the Troubleshooting Workflow

The following diagram outlines the decision-making process when encountering common recrystallization issues.

Recrystallization_Troubleshooting Troubleshooting Workflow for Recrystallization cluster_no_crystals Problem: No Crystals cluster_oiling_out Problem: Oiling Out start Hot, saturated solution prepared cool Cool solution slowly to room temp, then ice bath start->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? crystals_form->oiling_out Liquid Droplets Form success Isolate, Wash, Dry Pure Crystals crystals_form->success Yes no_crystals No Crystals Formed crystals_form->no_crystals No reheat_add Reheat to redissolve oil. Add small amount of hot 'good' solvent. Cool very slowly. oiling_out->reheat_add Yes induce Attempt to Induce Nucleation: 1. Scratch flask with glass rod 2. Add a seed crystal no_crystals->induce crystals_induced Crystals Form? induce->crystals_induced crystals_induced->success Yes reduce_volume Too much solvent likely. Reheat and boil off 20-30% of solvent. crystals_induced->reduce_volume No reduce_volume->cool oil_persists Oil Still Forms? reheat_add->oil_persists oil_persists->cool No, clear solution achieved change_solvent Solvent system is unsuitable. Choose a new solvent or mixed-solvent system. oil_persists->change_solvent Yes

Caption: Troubleshooting flowchart for common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: How do I know how much solvent to use? A: Start with just enough solvent to cover the solid and form a slurry. Add more hot solvent in small increments, bringing the solution back to a boil each time, until the solid fully dissolves. Using the absolute minimum amount of boiling solvent is key to maximizing your yield.[1]

Q: What is the purpose of using fluted filter paper for hot filtration? A: Fluting the filter paper increases its surface area, which allows for a much faster filtration rate. This is critical during hot filtration to prevent the solution from cooling and your product from crystallizing prematurely in the funnel.

Q: Why should I cool the solution slowly? A: Slow cooling allows the crystal lattice to form in an orderly manner, which selectively incorporates molecules of your compound while excluding impurity molecules.[12] Rapid cooling ("crashing out") traps impurities within the fast-forming crystals, defeating the purpose of recrystallization.

Q: My purified compound's melting point is still broad. What does this mean? A: A broad melting point range is a classic indicator of an impure sample. It's possible that the chosen solvent was not ideal for excluding a specific impurity. You may need to perform a second recrystallization, perhaps with a different solvent system, to achieve higher purity.

References
  • University of Rochester Chemistry Department. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • fieldguide2chemistry. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Nichols, L. (2022). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.3F: Mixed Solvents. Chemistry LibreTexts. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Su, M. (2012). Synthetic method for indole-3-carboxaldehyde compounds. CN102786460A.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. [Link]

  • University of California, Los Angeles. Mixed Solvent Recrystallization. [Link]

  • University of York Chemistry Department. Problems with Recrystallisations. [Link]

  • Labster. Recrystallization Steps. [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Mohrig, J. R., et al. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. [Link]

  • Chemistry Stack Exchange. (2015). Tips for maximizing yield, purity and crystal size during recrystallization. [Link]

  • Millersville University. Recrystallization. [Link]

  • Chemical Education Xchange. Inducing Crystallization by Nucleation. [Link]

  • Pomona College. Experiment 9 — Recrystallization. [Link]

  • Sureshbabu, G., et al. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E, 68(Pt 11), o3135. [Link]

  • University of Baghdad. Recrystallization. [Link]

  • Sciencemadness.org. Effectiveness of activated carbon in non water solvents?. [Link]

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Troubleshooting

Technical Support Center: Monitoring 2-Chloro-4-iodo-1H-indole-3-carbaldehyde Reactions by TLC

As a senior application scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reaction...

Author: BenchChem Technical Support Team. Date: February 2026

As a senior application scientist, this guide provides in-depth technical advice for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving the highly functionalized intermediate, 2-chloro-4-iodo-1H-indole-3-carbaldehyde. This molecule, with its electron-withdrawing and sterically demanding substituents, presents unique challenges that require a nuanced approach to reaction monitoring. This document offers field-proven insights and troubleshooting strategies to ensure accurate and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered when setting up TLC for reactions with 2-chloro-4-iodo-1H-indole-3-carbaldehyde.

Q1: How do I select the optimal mobile phase (solvent system) for my reaction?

A: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.2-0.3, allowing clear separation from both more polar products and less polar byproducts. Given the polarity of the indole-3-carbaldehyde core, a good starting point is a mixture of a non-polar and a moderately polar solvent.

  • Initial Recommendation: Begin with a 4:1 or 3:1 mixture of Hexane:Ethyl Acetate.

  • Systematic Approach: If the separation is poor, adjust the polarity.

    • Spots too low (Rf < 0.2): The system is not polar enough. Increase the proportion of ethyl acetate or switch to a more polar solvent like dichloromethane/methanol.

    • Spots too high (Rf > 0.8): The system is too polar. Increase the proportion of hexane.

  • Causality: The choice of eluent directly influences the partitioning of the analyte between the stationary phase (silica gel) and the mobile phase. For indole derivatives, which can exhibit hydrogen bonding and dipole-dipole interactions, achieving the right balance is critical for resolution[1]. For reactions like N-acylations or Suzuki couplings, the product's polarity will differ significantly from the starting material, necessitating this empirical optimization[2][3].

Q2: What are the most effective methods for visualizing the TLC plate?

A: Visualization should be a multi-step process, starting with non-destructive methods. 2-Chloro-4-iodo-1H-indole-3-carbaldehyde is a conjugated aromatic system and will be UV active.

  • UV Light (Non-Destructive): Always start by examining the developed plate under short-wave (254 nm) UV light. Aromatic and conjugated compounds like your indole starting material and many of its derivatives will appear as dark spots on the fluorescent green background of the TLC plate[4]. This is the quickest way to assess the reaction's progress.

  • Chemical Stains (Destructive): If UV visualization is insufficient or for compounds that are not UV active, specific chemical stains are required.

    • p-Anisaldehyde Stain: This is an excellent general-purpose stain for aldehydes, which will react to form colored spots upon heating[4]. It is highly effective for visualizing both the starting material and any products where the aldehyde group remains intact.

    • Sodium Nitrite / Hydrochloric Acid: This stain is specific for indoles, which typically turn red upon spraying and heating[5]. This can help confirm that new spots are indole derivatives.

    • Potassium Permanganate (KMnO₄) Stain: This is a universal stain for compounds that can be oxidized, such as aldehydes and certain aromatic systems[4]. It appears as yellow-brown spots on a purple background.

Q3: My reaction is in a high-boiling solvent like DMF or DMSO. How do I prevent smearing on the TLC plate?

A: High-boiling solvents are a common cause of severe streaking because they do not evaporate from the plate and travel up with the solvent front. To resolve this, after spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for 5-10 minutes before developing it in the TLC chamber. This will remove the residual high-boiling solvent and lead to clean, well-defined spots[6].

Core Protocol: TLC Monitoring of a Suzuki Coupling Reaction

This protocol outlines the steps for monitoring a typical palladium-catalyzed Suzuki coupling reaction at the C4-iodo position of 2-chloro-4-iodo-1H-indole-3-carbaldehyde.

Experimental Workflow

  • Prepare the TLC Chamber: Line a beaker or TLC tank with filter paper and add the chosen mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). Cover the chamber to allow the atmosphere to become saturated with solvent vapor.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" for Starting Material, "R" for the Reaction mixture, and "C" for a co-spot.

  • Spot the Plate:

    • SM Lane: Dissolve a small amount of the 2-chloro-4-iodo-1H-indole-3-carbaldehyde in a volatile solvent (e.g., ethyl acetate) and use a capillary tube to apply a small spot to the "SM" lane.

    • R Lane: Use a capillary to take a sample directly from the reaction mixture and spot it onto the "R" lane.

    • C Lane: First, spot the starting material, then carefully spot the reaction mixture directly on top of the SM spot.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Analyze the Plate: Remove the plate, immediately mark the solvent front with a pencil, and allow the solvent to evaporate completely. Visualize the plate first under UV light and then with an appropriate stain if necessary.

Interpreting the Results:

  • The "SM" lane shows the position of your starting material.

  • In the "R" lane, the disappearance of the starting material spot and the appearance of a new spot (usually with a different Rf) indicates the reaction is proceeding.

  • The "C" (co-spot) lane is crucial for confirming reaction completion. If the reaction is complete, you should see only the product spot. If starting material remains, you will see two distinct spots[6].

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This guide provides solutions to common problems encountered during TLC analysis of indole reactions.

Problem Probable Cause(s) Solution(s) & Scientific Rationale
Streaking or Tailing of Spots 1. Sample Overload: Too much sample was applied to the plate. 2. Acid-Base Interactions: The indole nitrogen (weakly basic) or other functional groups are interacting strongly with the acidic silica gel. 3. Insoluble Material: The sample contains insoluble material that is smearing along the baseline.1. Dilute the sample before spotting or apply a smaller spot. Overloading saturates the stationary phase, leading to poor separation[1][7]. 2. Add a modifier to the mobile phase. For basic compounds, add a small amount (0.1-1%) of triethylamine (Et₃N). For acidic compounds, add 0.1-1% acetic acid (AcOH). This neutralizes active sites on the silica, preventing strong adsorption and improving spot shape[7]. 3. Filter the sample through a small plug of cotton or celite in a pipette before spotting.
Poor Separation (Rf values too similar) 1. Incorrect Mobile Phase Polarity: The chosen solvent system is not providing adequate differentiation between the components. 2. Complex Mixture: The reaction may have produced multiple products or isomers with very similar polarities.1. Systematically vary the solvent system. Try different solvent combinations (e.g., Dichloromethane/Methanol, Toluene/Acetone). A slight change in solvent properties can significantly alter selectivity[1][6]. 2. Consider a different stationary phase if available (e.g., alumina plates) or use advanced techniques like 2D-TLC to resolve complex mixtures[6].
No Spots Visible Under UV Light 1. Compound is not UV-active: The product may have lost the necessary chromophore. 2. Concentration is too low: There is not enough material to be detected.1. Use a chemical stain. A p-anisaldehyde or potassium permanganate stain will visualize most organic compounds[4]. 2. Concentrate the sample before spotting or spot the same lane multiple times (allowing the solvent to dry between applications).
Compound Degradation on Plate Acid Sensitivity: The compound is sensitive to the acidic nature of the silica gel, leading to decomposition during development.1. Use neutralized silica plates or add a basic modifier like triethylamine to the mobile phase[7]. 2. Run a 2D-TLC. Spot the compound in one corner, run the plate, dry it, turn it 90 degrees, and run it again in the same solvent. If the compound is stable, the spot will be on the diagonal. Degradation products will appear as new spots off the diagonal[6].

TLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving common TLC issues.

TLC_Troubleshooting start Run Initial TLC check_spots Analyze Spots (UV & Stain) start->check_spots streaking Problem: Streaking / Tailing check_spots->streaking Spots are streaked poor_sep Problem: Poor Separation check_spots->poor_sep Spots are too close no_spots Problem: No Spots Visible check_spots->no_spots No spots observed good_tlc Clear & Resolved TLC check_spots->good_tlc Spots are sharp & well-separated sol_streaking1 Dilute Sample or Add Et3N/AcOH to Eluent streaking->sol_streaking1 sol_sep1 Change Solvent Ratio or Try New Solvent System poor_sep->sol_sep1 sol_spots1 Use Chemical Stain or Concentrate Sample no_spots->sol_spots1 sol_streaking1->start Re-run TLC sol_sep1->start Re-run TLC sol_spots1->start Re-run TLC

Caption: A decision-making flowchart for troubleshooting common TLC problems.

References

  • EPFL. TLC Visualization Reagents. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]

  • Panda, N., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. Available at: [Link]

  • Scribd. Chromogenic Reagent for Indoles. Available at: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

  • Palladino, P., et al. (2024). A simple and safe colorimetric method for the determination of indole-3-carbaldehyde in foods. Food Chemistry Advances. Available at: [Link]

  • Ukrainets, I.V., et al. (2014). REACTION OF 2-CHLORO-1-ALKYL-1H-INDOLE-3- CARBALDEHYDES WITH BARBITURIC ACIDS AND 5-METHYL-2-PHENYL-2,4-DIHYDROPYRAZOL-3-ONE. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. Available at: [Link]

  • PubChem. 2-chloro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Available at: [Link]

  • LinkedIn. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Available at: [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]

  • ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available at: [Link]

  • All about chemistry. (2020). Vilsmeier–Haack reaction of indole. YouTube. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to 2-Chloro-4-iodo-1H-indole-3-carbaldehyde: Unveiling Molecular Structure Beyond a Single Spectrum

For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. Substituted indoles, such as 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, represent a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. Substituted indoles, such as 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, represent a class of heterocyclic compounds with significant potential in medicinal chemistry. Their efficacy and safety are intrinsically linked to their precise molecular structure. While various analytical techniques can elucidate aspects of a molecule's identity, a multi-faceted spectroscopic approach provides the most robust and reliable characterization.

This guide offers an in-depth comparison of Fourier-Transform Infrared (FT-IR) spectroscopy with other key analytical techniques for the structural elucidation of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde. By understanding the strengths and limitations of each method, researchers can make informed decisions to ensure the scientific integrity of their work. We will delve into the expected FT-IR spectral features of this molecule, drawing comparisons with structurally similar compounds, and contextualize this information alongside data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy.

The Power and Place of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[1] When infrared radiation is passed through a sample, specific frequencies are absorbed, corresponding to the vibrations of chemical bonds (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint" of the molecule. For 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, FT-IR provides crucial information about its functional groups.

Predicted FT-IR Spectral Features of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and Comparative Insights
N-H (Indole)Stretching3400 - 3200The N-H stretch in indoles typically appears as a sharp to medium peak in this region. Its exact position can be influenced by hydrogen bonding.
C=O (Aldehyde)Stretching1680 - 1660The carbonyl stretch is a strong, sharp absorption. Conjugation with the indole ring will lower the frequency from a typical aliphatic aldehyde (~1720 cm⁻¹). The presence of electron-withdrawing halogens on the ring may slightly shift this value. For comparison, 2-chloro-1-methyl-1H-indole-3-carbaldehyde shows a C=O stretch at 1645 cm⁻¹.[2]
C=C (Aromatic)Stretching1600 - 1450Multiple bands are expected in this region, characteristic of the indole ring's aromatic system.
C-ClStretching800 - 600The carbon-chlorine stretching vibration typically appears in the fingerprint region. This can sometimes be difficult to assign definitively without comparative spectra.
C-IStretching600 - 500The carbon-iodine bond is weaker and involves a heavier atom than C-Cl, thus its stretching frequency is lower. This peak is expected at the lower end of the typical FT-IR range.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a common sampling technique that requires minimal sample preparation.

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its startup diagnostics.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Collect a background spectrum to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small amount of the solid 2-Chloro-4-iodo-1H-indole-3-carbaldehyde sample onto the ATR crystal.

  • Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is automatically Fourier-transformed by the software to produce the infrared spectrum. Perform a baseline correction if necessary.

A Broader Perspective: Complementary Spectroscopic Techniques

While FT-IR is excellent for identifying functional groups, it provides limited information about the connectivity of atoms and the overall molecular framework. For a comprehensive analysis, it is essential to employ complementary techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

¹H NMR: Would reveal the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, one would expect distinct signals for the N-H proton, the aldehydic proton, and the aromatic protons on the indole ring. The substitution pattern would be clearly discernible from the coupling patterns of the aromatic protons.

¹³C NMR: Provides information on the number and types of carbon atoms. The spectrum would show distinct signals for the carbonyl carbon, the carbons bearing the chloro and iodo substituents, and the other aromatic carbons of the indole nucleus.

Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and can offer structural information through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): Would provide the exact mass of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, allowing for the determination of its molecular formula (C₉H₅ClINO).

Isotope Pattern: The presence of chlorine would be readily identified by the characteristic M+2 peak with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. Iodine is monoisotopic (¹²⁷I).

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. Indole and its derivatives have characteristic UV spectra. The substitution with halogens and an aldehyde group would cause shifts in the absorption maxima (λmax) compared to the parent indole molecule, providing evidence for the conjugated system. Several analogues of indoles have been characterized using UV-Vis spectroscopy, with spectra typically acquired in methanol.[3]

Comparative Analysis: Choosing the Right Tool

Technique Information Provided Strengths Limitations
FT-IR Presence of functional groups (N-H, C=O, C-Cl, C-I, aromatic C=C).Rapid, non-destructive, minimal sample preparation.Limited information on molecular connectivity and stereochemistry. Can be difficult to interpret complex spectra.
NMR Detailed connectivity of atoms, chemical environment of ¹H and ¹³C nuclei, stereochemistry.Unambiguous structure elucidation.Slower than FT-IR, requires more sample, sample must be soluble.
MS Molecular weight, molecular formula (HRMS), fragmentation patterns, isotopic information.High sensitivity, provides exact mass.Does not provide detailed connectivity of the intact molecule.
UV-Vis Information about the electronic conjugated system.High sensitivity, useful for quantitative analysis.Limited structural information, broad absorption bands can make interpretation difficult for complex molecules.

Experimental and Data Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-Chloro-4-iodo-1H-indole-3-carbaldehyde, integrating the discussed spectroscopic techniques.

G cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Electronic Properties cluster_3 Final Confirmation Sample 2-Chloro-4-iodo-1H- indole-3-carbaldehyde TLC Thin Layer Chromatography Sample->TLC Purity Check FTIR FT-IR Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Confirm Functional Groups MS Mass Spectrometry (HRMS) FTIR->MS Propose Structure TLC->FTIR Functional Group ID NMR->MS Cross-Validation UVVis UV-Vis Spectroscopy NMR->UVVis Confirm Conjugated System FinalStructure Confirmed Structure NMR->FinalStructure MS->FinalStructure UVVis->FinalStructure

Workflow for Spectroscopic Characterization

Conclusion

The structural characterization of a novel compound like 2-Chloro-4-iodo-1H-indole-3-carbaldehyde requires a synergistic approach. While FT-IR spectroscopy provides a rapid and valuable initial assessment of the functional groups present, it is not sufficient for unambiguous structure determination. A comprehensive analysis integrating FT-IR with NMR and Mass Spectrometry is essential for confirming the molecular formula, atomic connectivity, and overall structure. UV-Vis spectroscopy further complements this by providing insight into the electronic properties of the molecule. By leveraging the strengths of each of these techniques, researchers can ensure the scientific rigor and integrity of their findings, a cornerstone of successful drug discovery and development.

References

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  • Barlin, G. B., & Brown, D. J. (1967). Indole and its Derivatives. In The Chemistry of Heterocyclic Compounds, Volume 25, Part 1 (pp. 1-226). John Wiley & Sons, Inc.
  • Reaction of 2-Chloro-1-alkyl-1H-indole-3-carbaldehydes with Barbituric Acids and 5-Methyl-2. (2014). [Source details not fully available in search results].
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